1-(6-Aminopyrimidin-4-yl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-(6-aminopyrimidin-4-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-8-5-9(12-6-11-8)13-3-1-7(14)2-4-13/h5-7,14H,1-4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHSTXCLIDWARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(6-Aminopyrimidin-4-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
this compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, blocking the entry of HIV-1 strains into cells . This compound contains one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
It is known that the compound interferes with the hiv-1 entry process by blocking the ccr5 receptor . This prevents the virus from entering the cell and replicating, thereby inhibiting the progression of the disease.
Pharmacokinetics
The compound’s molecular weight is 19423 g/mol, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is the inhibition of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the virus from infecting cells and replicating. This can slow the progression of the disease and improve the patient’s health outcome.
Action Environment
The action environment of this compound is within the human body, specifically at the cellular level where the CCR5 receptor is located . Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1-(6-Aminopyrimidin-4-yl)piperidin-4-ol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the chemokine receptor CCR5, a seven-transmembrane G-protein coupled receptor, which is essential in the process of HIV-1 entry. The interaction involves a strong salt-bridge between the basic nitrogen atom of the compound and the CCR5 receptor, highlighting its potential as a CCR5 antagonist.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to impact signal transduction pathways, thereby altering cellular responses. Additionally, it can modulate gene expression, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as the CCR5 receptor, inhibiting or activating enzymes and altering gene expression. The binding interaction with the CCR5 receptor, for instance, involves a strong salt-bridge interaction, which is believed to anchor the ligand to the receptor. This interaction can inhibit the receptor’s activity, thereby preventing HIV-1 entry into cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that this compound can modulate cellular responses at specific concentrations, but excessive doses may result in cytotoxicity. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to affect the activity of enzymes involved in signal transduction pathways, thereby altering cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells. Understanding these interactions is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Biological Activity
1-(6-Aminopyrimidin-4-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry, particularly due to its interactions with various biological targets, including the chemokine receptor CCR5. This receptor plays a crucial role in HIV-1 entry into cells, making this compound a potential therapeutic agent against HIV.
Target and Mode of Action
The primary target of this compound is the CCR5 receptor, where it acts as an antagonist. By blocking this receptor, the compound inhibits the entry of HIV-1 into host cells, thereby preventing viral replication and spread.
Biochemical Pathways
The compound influences several biochemical pathways by interacting with enzymes and proteins involved in cellular signaling and metabolism. Its ability to modulate gene expression further contributes to its biological effects.
Pharmacokinetics
The molecular weight of this compound is approximately 194.23 g/mol, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these pharmacokinetic characteristics is essential for optimizing its therapeutic potential.
Cellular Effects
Impact on Cellular Functions
This compound has been shown to significantly affect various cell types by altering cell signaling pathways and gene expression. For example, it can modulate cellular responses that are crucial for maintaining homeostasis and responding to external stimuli.
Dosage Effects
Research indicates that the biological effects of this compound vary with dosage. Lower concentrations may exhibit therapeutic effects, while higher doses can lead to cytotoxicity. This dose-dependent behavior underscores the importance of careful dosing in potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Molecular Interactions
The molecular mechanism involves specific interactions between this compound and the CCR5 receptor. The binding is characterized by strong electrostatic interactions that stabilize the ligand-receptor complex. This interaction is critical for the compound's efficacy as an antagonist.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s structural analogs vary in substituents on the pyrimidine and piperidine rings, leading to differences in biological activity, selectivity, and physicochemical properties. Below is a detailed comparison based on evidence from diverse sources.
Pyrimidine Ring Modifications
1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidin-4-ol
- Structure: The pyrimidine’s 6-amino group is replaced with cyclopropylamino.
- Molecular weight (MW): 234.30 .
- Applications : Used as an intermediate in kinase inhibitor synthesis .
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol
- Structure : Contains methoxy and methylthio groups at pyrimidine positions 6 and 2, respectively.
- Properties : Electron-withdrawing groups (methylthio) may reduce basicity, affecting binding to targets like ATP-binding pockets. MW: 271.36 .
1-(Pyrimidin-4-yl)piperidin-4-ol
Piperidine Ring Modifications
1-(2-Amino-6-methylpyrimidin-4-yl)-N,N-dimethylpiperidin-4-aminium chloride
- Structure: Piperidine’s hydroxyl group is replaced with a dimethylamino group.
- Properties: Quaternary ammonium salt enhances water solubility but limits BBB penetration. Potential use in ionic interaction-driven target binding .
1-(4-Octylphenethyl)piperidin-4-ol (RB-005)
- Structure : Features a bulky 4-octylphenethyl group on the piperidine nitrogen.
- Properties : Demonstrates 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2, attributed to hydrophobic interactions with the enzyme’s active site .
1-[(4-Aminophenyl)methyl]piperidin-4-ol
- Structure: Piperidine nitrogen is substituted with a 4-aminobenzyl group.
- MW: 206.29 .
Key Observations:
- Hydroxyl Position : The 4-OH on piperidine is critical for SK1 selectivity; analogs with 3-OH (e.g., RB-019) show reduced activity .
- Amino Substitutions: 6-Amino pyrimidine derivatives exhibit better CNS penetration compared to alkylamino or methoxy variants .
- Bulkier Groups : Hydrophobic substituents (e.g., octylphenethyl) enhance target affinity but may reduce solubility .
Preparation Methods
Nucleophilic Substitution on Halogenated Pyrimidines
A common approach involves nucleophilic aromatic substitution (SNAr) on 4-chloropyrimidine derivatives bearing a 6-amino substituent or a precursor that can be converted to the amino group later. The nitrogen of piperidin-4-ol acts as the nucleophile, displacing the chlorine atom at the 4-position of the pyrimidine ring.
- Reaction conditions: Typically, the reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with heating to promote substitution.
- Base usage: A base like potassium carbonate or sodium hydride may be used to deprotonate the piperidin-4-ol nitrogen to enhance nucleophilicity.
- Example: Starting from 4-chloro-6-aminopyrimidine, treatment with piperidin-4-ol under these conditions yields this compound.
Suzuki-Miyaura Cross-Coupling
Although more commonly applied to aryl-aryl couplings, Suzuki-Miyaura reactions have been adapted for coupling pyrimidinyl boronic esters with piperidinyl halides or vice versa.
- Catalysts: PdCl2(dppf) or Pd(PPh3)4 are typical palladium catalysts.
- Reaction conditions: Reflux in 1,4-dioxane or similar solvents under an inert atmosphere (argon) with a base such as potassium carbonate.
- Intermediate preparation: The pyrimidine boronic ester can be prepared via Miyaura borylation of 2-amino-5-bromopyrimidine.
- Relevance: This method allows for modular assembly of substituted pyrimidines linked to piperidinyl groups, as demonstrated in related triazine derivatives synthesis.
Reductive Amination and Functional Group Transformations
Starting from piperidin-4-one derivatives, reductive amination can be employed to introduce the amino substituent on the pyrimidine ring or to modify the piperidine nitrogen.
Protection and Deprotection Strategies
In cases where the piperidine nitrogen is protected (e.g., Boc group), deprotection using trifluoroacetic acid (TFA) in dichloromethane allows for subsequent functionalization or purification steps.
- Example: Boc-protected piperidin-4-yl intermediates are deprotected to yield free amines which can then be further derivatized.
Detailed Reaction Conditions and Yields
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Chloro-6-aminopyrimidine + piperidin-4-ol | K2CO3, DMF, 80-100°C, 12 h | This compound | 70-85 | SNAr substitution |
| 2 | 2-Amino-5-bromopyrimidine | Bis(pinacolato)diboron, PdCl2(dppf), KOAc, 1,4-dioxane, reflux | Pyrimidinyl boronic ester | 75-90 | Miyaura borylation |
| 3 | Pyrimidinyl boronic ester + piperidinyl halide | PdCl2(dppf), K2CO3, 1,4-dioxane/H2O, reflux | Coupled pyrimidinyl-piperidinyl compound | 65-80 | Suzuki coupling |
| 4 | Boc-protected piperidinyl intermediate | TFA/DCM, room temp, 2 h | Deprotected amine | >90 | Deprotection step |
Research Findings and Analysis
- The nucleophilic substitution method is straightforward and provides good yields of the target compound with minimal by-products.
- Suzuki coupling allows for structural diversity by varying substituents on the pyrimidine or piperidine rings but requires careful control of reaction conditions and palladium catalyst loadings.
- Protection/deprotection strategies are crucial to avoid side reactions, especially when multiple reactive amines are present.
- Biological activity studies on related compounds indicate that the presence of the 6-aminopyrimidinyl moiety linked to piperidin-4-ol is important for activity, which underscores the need for high purity and controlled synthesis.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Direct substitution on 4-chloropyrimidine | Simple, high yield, mild conditions | Requires activated pyrimidine halide |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling | Versatile, allows substitution diversity | Requires boronic ester synthesis, catalyst cost |
| Reductive Amination | Introduction of substituents via amination | Useful for N-substitution | Multi-step, sensitive reagents |
| Protection/Deprotection | Boc or other protecting groups | Controls reactivity, improves purity | Additional steps, reagent cost |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
